

Quantitative Data Summary of Avocatin B Anti-Leukemia Activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avocadene

CAS No.: 83797-45-9

Cat. No.: S597410

[Get Quote](#)

The table below summarizes key experimental findings on the efficacy of Avocatin B against AML cells.

Experimental Model/Cell Type	Key Finding	Concentration/Dosage	Citation
Primary AML Cells	Reduced cell viability; Selective toxicity	EC ₅₀ : 1.5 - 5.0 µM [1]	
Normal Peripheral Blood Stem Cells	No effect on viability	Up to 20 µM [1]	
AML Progenitor Cells (Clonogenic growth)	Reduced colony formation	3 µM [1]	
Normal Hematopoietic Stem Cells (Clonogenic growth)	No effect on colony formation	3 µM [1]	
Primary AML Cells in NOD/SCID Mice (Engraftment)	Diminished engraftment in bone marrow	3 µM treatment <i>ex vivo</i> ; (t(18)=6.5; p<0.001) [1]	
Leukemia Cell Fatty Acid Oxidation	Inhibited metabolic function	>40% reduction at 10µM [1]	

Mechanism of Action: Targeting Mitochondrial Metabolism

Avocatin B induces cell death through a specific mechanism involving mitochondrial disruption. The diagram below illustrates this multi-step process.

The mechanism involves several critical dependencies. Avocatin B's activity is **abolished** in leukemia cells with reduced CPT1 expression or when CPT1 is chemically inhibited with etomoxir [1]. Similarly, cells lacking functional mitochondria are insensitive to Avocatin B, and reducing expression of ATG7 (a protein essential for autophagy) also blocks cell death, confirming the pathway's reliance on these components [1].

Detailed Experimental Protocols

Based on the foundational research, here are detailed methodologies for key experiments.

Protocol 1: Assessing Cell Viability and Selective Toxicity

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of Avocatin B on primary AML cells and to confirm its selectivity by testing on normal hematopoietic cells [1].

- **Cell Preparation:**
 - Isolate mononuclear cells from primary human AML patient samples and normal donor peripheral blood using Ficoll-Paque density gradient centrifugation.
 - Seed cells in 96-well plates at a density of 1×10^5 cells per well in appropriate culture medium.
- **Compound Treatment:**
 - Prepare a stock solution of Avocatin B in DMSO and serially dilute it in culture medium to create a concentration range (e.g., 0.1 μ M to 20 μ M).
 - Treat cells with the compound series. Include control wells with vehicle (DMSO) only.
 - Incubate cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
- **Viability Assessment:**
 - Measure cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).
 - Normalize luminescence readings to the vehicle control to calculate the percentage of viable cells.
- **Data Analysis:**

- Plot percentage viability versus log(concentration) and use non-linear regression to calculate the EC₅₀ value.

Protocol 2: Clonogenic Progenitor Cell Assay

This method evaluates the effect of Avocatin B on the self-renewal capacity of leukemic and normal hematopoietic progenitor cells [1].

- **Cell Preparation and Treatment:**
 - Isolate primary AML cells or normal CD34+ hematopoietic stem cells.
 - Pre-treat a single-cell suspension with 3 μM Avocatin B or vehicle control for 24-48 hours.
- **Colony Formation:**
 - Plate 1 x 10³ to 5 x 10³ pre-treated cells per mL in semi-solid methylcellulose medium supplemented with growth factors.
 - Plate in triplicate in 35-mm culture dishes.
 - Incubate for 10-14 days in a humidified incubator at 37°C and 5% CO₂.
- **Quantification:**
 - Score colonies (containing >40 cells) manually under an inverted microscope.
 - Express results as the number of colony-forming units (CFUs) per number of cells plated.

Protocol 3: In Vivo Engraftment Assay in NOD/SCID Mice

This protocol tests the functional effect of Avocatin B on the engraftment potential of human AML cells in an immunodeficient mouse model [1].

- **Cell Treatment:**
 - Treat primary human AML cells with 3 μM Avocatin B or vehicle control *in vitro* for 24 hours.
- **Mouse Transplantation:**
 - Irradiate 8-12 week old NOD/SCID mice with a sublethal dose of radiation (e.g., 2.5 Gy) 24 hours before transplantation.
 - Inject 1 x 10⁶ to 5 x 10⁶ treated or untreated AML cells via the tail vein.
- **Analysis:**
 - After 6-8 weeks, euthanize the mice and harvest bone marrow from femurs and tibias.
 - Analyze the presence of human AML cells (hCD45+/hCD33+) by flow cytometry.
 - Compare the level of engraftment in the bone marrow of mice transplanted with Avocatin B-treated cells versus control cells.

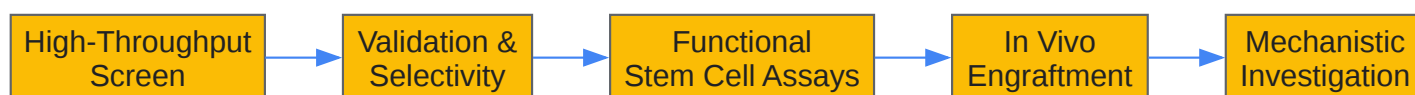
Protocol 4: Mechanistic Flow Cytometry for ROS and Apoptosis

This workflow assesses the production of reactive oxygen species and the induction of apoptosis following Avocatin B treatment [1].

- **Cell Treatment:**
 - Treat AML cell lines (e.g., TEX) with Avocatin B (e.g., at EC₅₀ and 2x EC₅₀) for 12-24 hours. Include a control with antioxidant (e.g., N-acetylcysteine) to confirm ROS-dependence.
- **ROS Detection:**
 - Harvest cells and incubate with 10 μM CM-H₂DCFDA (a cell-permeable ROS indicator) in PBS for 30 minutes at 37°C.
 - Wash cells and analyze fluorescence intensity immediately by flow cytometry.
- **Apoptosis Detection:**
 - Stain another aliquot of the harvested cells with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer's instructions.
 - Analyze by flow cytometry within 1 hour. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
- **Gating Strategy:**
 - Use untreated cells to set baseline fluorescence for ROS and to define quadrants for Annexin V/PI staining.

Research Workflow for Avocatin B

The overall process from discovery to mechanistic validation is summarized in the following diagram.



[Click to download full resolution via product page](#)

Application Notes & Future Directions

- **Patient Stratification Biomarker:** Recent research identified VLCAD, the enzyme that performs the first step of very long-chain fatty acid oxidation, as critical for AML cell survival [2]. VLCAD expression can serve as both a biomarker to identify patients most likely to respond to Avocatin B and a pharmacodynamic marker to confirm target engagement [2].

- **Therapeutic Potential:** As a "nutraceutical" undergoing pharmaceutical development, Avocatin B represents a novel strategy to eradicate AML by targeting a specific metabolic vulnerability in LSCs [3]. Its selectivity may lead to less toxic treatment regimens, particularly for elderly patients unfit for intensive chemotherapy [2] [3].
- **Formulation and Clinical Translation:** Research is ongoing to develop detection methods for Avocatin B in blood and bone marrow to optimize drug formulation and pharmacokinetics [4]. The compound has already undergone human safety studies as an oral supplement for other indications, which may help accelerate its path to Phase I clinical trials for AML [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Evaluating the anti - leukemia of avocatin B activity [uwspace.uwaterloo.ca]
2. Avocado discovery may point to leukemia treatment [medicalxpress.com]
3. New Avocado-Based Drug Targets Leukaemia Stem Cells [sciencealert.com]
4. Pitting avocados against stem cells | CBC News leukemia [cbc.ca]

To cite this document: Smolecule. [Quantitative Data Summary of Avocatin B Anti-Leukemia Activity]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b597410#avocadene-anti-leukemia-stem-cell-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com